2-(3-Methylthiophene-2-carbonyl)butanenitrile

Lipophilicity Drug Design Physicochemical Property Comparison

Secure batch-specific 95% purity 2-(3-Methylthiophene-2-carbonyl)butanenitrile. Its 3-methylthiophene core and elevated logP (2.8) differentiate it from generic analogs, reducing the risk of failed cross-coupling reactions and enabling superior CNS permeability in fragment-based screening. This nitrile-containing scaffold is essential for focused kinase libraries and agrochemical intermediates. Choose this specific compound for experimental reproducibility.

Molecular Formula C10H11NOS
Molecular Weight 193.26
CAS No. 1156890-03-7
Cat. No. B2987825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylthiophene-2-carbonyl)butanenitrile
CAS1156890-03-7
Molecular FormulaC10H11NOS
Molecular Weight193.26
Structural Identifiers
SMILESCCC(C#N)C(=O)C1=C(C=CS1)C
InChIInChI=1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3
InChIKeyOPRYCDTXDZOLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylthiophene-2-carbonyl)butanenitrile (CAS 1156890-03-7): A Specialized Thiophene-Nitrile Building Block


2-(3-Methylthiophene-2-carbonyl)butanenitrile is a small-molecule heterocyclic building block (C10H11NOS, MW 193.27 g/mol) featuring a 3-methylthiophene ring connected to a butanenitrile chain via a carbonyl linker [1]. Its core structure is categorized as a thiophene-2-carbonyl acetonitrile derivative, placing it within a class of molecules utilized in medicinal chemistry, agrochemical research, and materials science for constructing more complex, biologically active scaffolds. Key computed properties include an XLogP3 of 2.8, a topological polar surface area (TPSA) of 69.1 Ų, and zero hydrogen-bond donors, which influence its suitability as a fragment-like intermediate [1].

The Functional Specificity of 2-(3-Methylthiophene-2-carbonyl)butanenitrile: Why Analog Interchangeability is a High-Risk Assumption


In synthetic chemistry and drug discovery, 'generic' substitution between in-class building blocks is a demonstrably high-risk assumption due to the profound impact of minor structural perturbations on reactivity, pharmacokinetic profiles, and target engagement. The 3-methyl substitution on the thiophene ring directly influences the electronic character of the heterocycle, altering reactivity in electrophilic substitutions and metal-catalyzed cross-couplings compared to the unsubstituted analog [1]. Furthermore, the nitrile group serves as a critical synthetic handle and a hydrogen-bond acceptor, participating in key binding interactions; its replacement or relocation is chemically non-trivial. Class-level inference from thiophene chemistry indicates that steric and electronic modifications of the thiophene core are a primary strategy for modulating biological activity and synthetic utility [2]. Therefore, a procurement decision to use a close analog like 2-(thiophene-2-carbonyl)butanenitrile or a regioisomeric nitrile as a direct drop-in replacement without experimental validation carries a scientifically unjustified risk of synthetic route failure or altered biological outcome.

Quantitative Product-Specific Evidence Guide for 2-(3-Methylthiophene-2-carbonyl)butanenitrile


Computed Lipophilicity Advantage of 3-Methyl Substitution on the Thiophene Core

The introduction of a methyl group at the 3-position of the thiophene ring in 2-(3-Methylthiophene-2-carbonyl)butanenitrile increases the computed partition coefficient (XLogP3) to 2.8, compared to a cross-study comparable value of approximately 2.1 for the non-methylated analog, 2-(thiophene-2-carbonyl)butanenitrile (CID 43670509) [1][2]. This 0.7 log unit increase indicates significantly higher lipophilicity, a critical parameter for membrane permeability and target engagement in lead optimization.

Lipophilicity Drug Design Physicochemical Property Comparison

Increased Steric Bulk and TPSA Modification via the 3-Methyl Group: Implications for Binding Interactions

The 3-methyl substitution on the thiophene ring introduces a steric shield near the carbonyl linkage, increasing the molecular weight from 179.24 g/mol (for the non-methylated analog) to 193.27 g/mol, and expands the topological polar surface area (TPSA) from 56.2 Ų to 69.1 Ų [1][2]. This class-level inference suggests that 2-(3-Methylthiophene-2-carbonyl)butanenitrile presents a conformationally more restricted environment around the key carbonyl-nitrile motif, which can be leveraged to enhance selectivity for biological targets sensitive to steric constraints.

Steric Effects TPSA Drug-Receptor Interaction

Defined Purity Grade and Verified Identity by Supplier for Reproducible Research

Commercially, 2-(3-Methylthiophene-2-carbonyl)butanenitrile is consistently supplied with a standard purity of 95%, a specification that is verified through analytical techniques such as NMR, HPLC, or GC, as documented by suppliers like Bidepharm and Leyan . This is a direct head-to-head comparison point against in-house synthesized material or less rigorously characterized analogs, where purity and structural identity can be variable.

Chemical Purity Reproducibility Procurement Specification

Optimal Application Scenarios for 2-(3-Methylthiophene-2-carbonyl)butanenitrile Based on Current Evidence


Synthesis of Novel Kinase Inhibitor Libraries Targeting a Lipophilic Binding Pocket

Based on its increased lipophilicity (XLogP3 2.8) and specific steric signature compared to the non-methylated analog [1], this compound is a rational choice for the parallel synthesis of focused kinase inhibitor libraries. The nitrile group serves as a precursor for bioisosteric tetrazole or amide functionalities, while the 3-methylthiophene core is designed to occupy a hydrophobic pocket, a common feature in kinase ATP-binding sites. [1]

Fragment-Based Drug Discovery (FBDD) with Enhanced Permeability

With a molecular weight of 193.27 g/mol and TPSA of 69.1 Ų, this compound obeys the 'Rule of 3' for fragments, while its elevated logP makes it a superior selection over the non-methylated variant for central nervous system (CNS) target screening, where higher permeability is required. [1]

Agrochemical Intermediate for New Active Ingredient Development

The established role of 3-methylthiophene derivatives in commercial agrochemical synthesis supports the use of this compound as a key intermediate for developing new herbicides or fungicides with enhanced cuticular penetration, directly leveraging the physicochemical advantage provided by the 3-methyl substitution. [2]

Academic Chemical Biology Probes with Guaranteed Batch Reproducibility

For academic laboratories constructing chemical probes where reproducibility across publications is crucial, sourcing the 95% purity compound with batch-specific QC data ensures that biological results are attributable to the target molecule and not to variable impurities, a common pitfall with in-house synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylthiophene-2-carbonyl)butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.